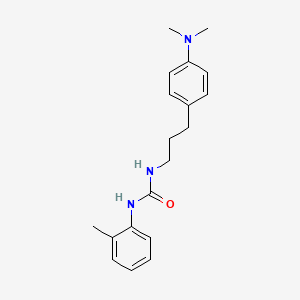
1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C19H25N3O and its molecular weight is 311.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-(4-(Dimethylamino)phenyl)propyl)-3-(o-tolyl)urea, with the molecular formula C19H25N3O and a molecular weight of 311.429 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antibacterial, and antifungal activities.
- IUPAC Name : 1-[3-[4-(dimethylamino)phenyl]propyl]-3-(2-methylphenyl)urea
- Molecular Formula : C19H25N3O
- Molecular Weight : 311.429 g/mol
- Purity : Typically around 95% .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, certain derivatives have shown antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma). These compounds often block cell cycle progression at the G2/M phase, which is crucial for cancer treatment as it prevents the proliferation of cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 2.28 | G2/M phase arrest |
| Compound B | HT-29 | 4.22 | Apoptosis induction |
| Compound C | HCT-116 | 3.46 | Inhibition of tubulin polymerization |
Antibacterial Activity
The antibacterial activity of similar urea derivatives has been documented, particularly against Gram-positive and Gram-negative bacteria. For example, some derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that modifications to the urea structure can enhance its antibacterial properties.
Table 2: Antibacterial Activity Overview
| Bacterial Strain | MIC (mg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Similar Urea Derivative |
| Escherichia coli | 0.025 | Similar Urea Derivative |
Antifungal Activity
In addition to antibacterial properties, some studies have indicated antifungal activity in related compounds, although specific data on this compound is limited. The general trend shows that compounds with similar structures can inhibit fungal growth effectively .
Case Studies
Several case studies have documented the use of urea derivatives in clinical settings:
- Case Study 1 : A derivative similar to the compound was tested in vitro against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
- Case Study 2 : A study involving a related compound demonstrated significant antibacterial effects against multi-drug resistant strains, suggesting potential therapeutic applications in treating infections.
特性
IUPAC Name |
1-[3-[4-(dimethylamino)phenyl]propyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-15-7-4-5-9-18(15)21-19(23)20-14-6-8-16-10-12-17(13-11-16)22(2)3/h4-5,7,9-13H,6,8,14H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZOVQUGJZRKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














